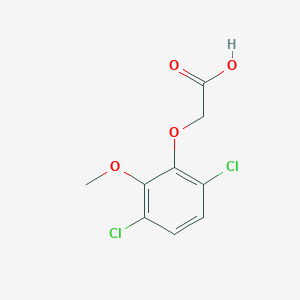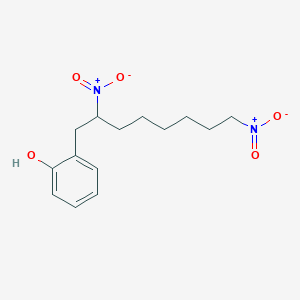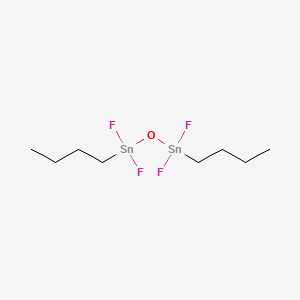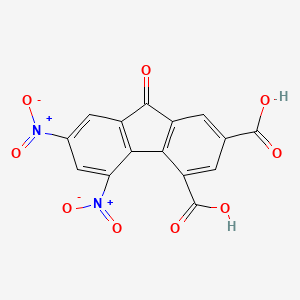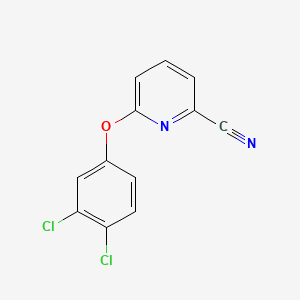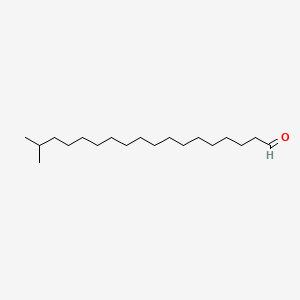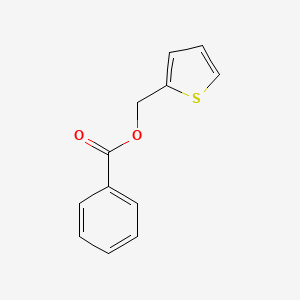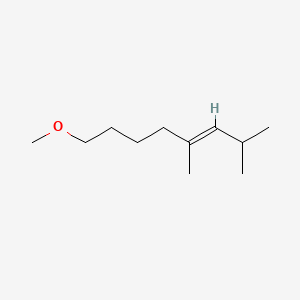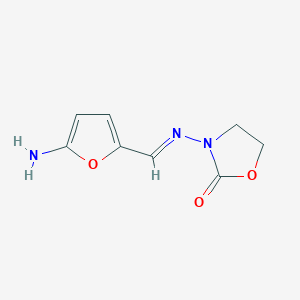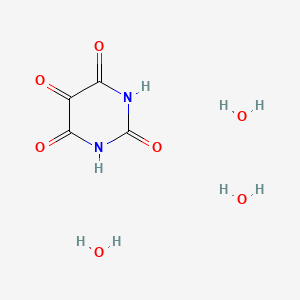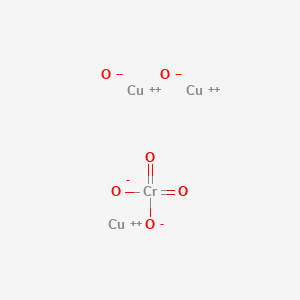
Tricopper chromate dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricopper chromate dioxide, with the molecular formula CrCu₃O₆, is a compound that consists of copper and chromium in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricopper chromate dioxide can be synthesized through several methods, including:
Coprecipitation Method: This involves the simultaneous precipitation of copper and chromium salts from an aqueous solution, followed by calcination to form the desired compound.
Solid-State Reaction: This method involves mixing copper and chromium oxides in stoichiometric amounts and heating the mixture at high temperatures to induce a solid-state reaction.
Hydrothermal Synthesis: This method involves reacting copper and chromium salts in an aqueous solution under high pressure and temperature conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coprecipitation or solid-state reactions. These methods are preferred due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tricopper chromate dioxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the copper and chromium ions undergo changes in their oxidation states.
Substitution Reactions: this compound can undergo substitution reactions where one or more of its constituent ions are replaced by other ions.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: The compound can be reduced using agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Scientific Research Applications
Tricopper chromate dioxide has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Materials Science: this compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Environmental Applications: The compound is explored for its potential in environmental remediation, such as the removal of pollutants from water and air.
Mechanism of Action
The mechanism by which tricopper chromate dioxide exerts its effects involves the interaction of its copper and chromium ions with various molecular targets. These interactions can lead to changes in the oxidation states of the ions, which in turn can drive various chemical reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
Copper Chromite (CuCr₂O₄): Similar to tricopper chromate dioxide, copper chromite is used as a catalyst in various chemical reactions.
Copper Chromate (CuCrO₄): This compound also shares similar catalytic properties and is used in similar applications.
Uniqueness
This compound is unique due to its specific stoichiometric ratio and the resulting chemical properties
Properties
CAS No. |
66860-79-5 |
|---|---|
Molecular Formula |
CrCu3O6 |
Molecular Weight |
338.63 g/mol |
IUPAC Name |
tricopper;dioxido(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.3Cu.6O/q;3*+2;;;2*-2;2*-1 |
InChI Key |
SATNBJIUTWCEQI-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-][Cr](=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)
